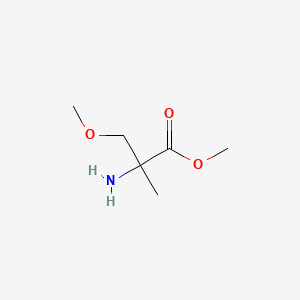
Methyl 2-amino-3-methoxy-2-methylpropanoate
Descripción general
Descripción
“Methyl 2-amino-3-methoxy-2-methylpropanoate” is a chemical compound with the molecular formula C6H13NO3 . It is also known as MAMP.
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-3-methoxy-2-methylpropanoate” is 1S/C6H13NO3/c1-6(7,4-9-2)5(8)10-3/h4,7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-amino-3-methoxy-2-methylpropanoate” is a liquid at room temperature . Its molecular weight is 147.17 g/mol .Aplicaciones Científicas De Investigación
Photopolymerization
A study described the use of a compound closely related to Methyl 2-amino-3-methoxy-2-methylpropanoate in photopolymerization. This compound, bearing a chromophore group, was proposed as a photoiniferter, decomposing under UV irradiation to generate radicals. This process influences the photophysical or photochemical properties of the starting chromophore, making it relevant in the field of photopolymerization (Guillaneuf et al., 2010).
Synthesis of Heterocyclic Systems
Methyl 2-amino-3-methoxy-2-methylpropanoate derivatives have been used in the synthesis of heterocyclic systems. One study explored the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other compounds from similar methyl and phenylmethyl derivatives, highlighting the compound's utility in creating diverse heterocyclic structures (Selič et al., 1997).
Cyclization Reactions
A research article discussed the cyclization of a compound analogous to Methyl 2-amino-3-methoxy-2-methylpropanoate, leading to the formation of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This study underscores the compound's role in facilitating specific cyclization reactions (Ukrainets et al., 2014).
Synthesis of β,γ-Enol Ether Amino Acids
The synthesis of L-2-amino-4-methoxy-trans-but-3-enoic acid, which is structurally similar to Methyl 2-amino-3-methoxy-2-methylpropanoate, was achieved through a method involving the formation of a trans-enol ether derivative. This process is significant in the synthesis of specific amino acids (Alks & Sufrin, 1990).
Amination Reactions
Research on the amination of 1-methoxy-2-propanol by ammonia highlighted the production of 2-amino-1-methoxypropane, a compound closely related to Methyl 2-amino-3-methoxy-2-methylpropanoate. This study is crucial for understanding the reaction pathways and selectivity in the amination process (Bassili & Baiker, 1990).
Synthesis and Characterization of 2-methoxy-3-alkylpyrazines
Another study focused on the synthesis and characterization of 2-methoxy-3-alkylpyrazines, which are structurally related to Methyl 2-amino-3-methoxy-2-methylpropanoate. This research provides insights into the chemical properties and synthesis pathways of such compounds (Schmarr et al., 2011).
Safety and Hazards
“Methyl 2-amino-3-methoxy-2-methylpropanoate” is classified as a dangerous substance. The hazard statements include H227, H314, and H335 . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Mecanismo De Acción
As for the compound’s pharmacokinetics, this would involve its absorption, distribution, metabolism, and excretion (ADME) properties. These properties can significantly impact the compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect.
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds or enzymes. For instance, the compound is stored at a temperature of 4°C .
Propiedades
IUPAC Name |
methyl 2-amino-3-methoxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(7,4-9-2)5(8)10-3/h4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTDZOZFFDUTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-methoxy-2-methylpropanoate | |
CAS RN |
954214-16-5 | |
| Record name | methyl 2-amino-3-methoxy-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B1426918.png)

![Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1426922.png)


![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)




![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1426937.png)


